molecular formula C20H20N2O3 B5816724 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)butanamide

Cat. No. B5816724
M. Wt: 336.4 g/mol
InChI Key: DXXCSPSSTXXPCF-UHFFFAOYSA-N
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Description

The compound in focus belongs to a class of chemicals known for their intricate molecular structure and potential for various applications in chemical and pharmaceutical research. Compounds with similar structures, such as isoindolinones and butanamides, have been extensively studied for their synthesis methods, molecular arrangements, and functional properties. These studies provide valuable insights into the chemical and physical behaviors expected from closely related compounds.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, the synthesis of a compound structurally related to the one was achieved by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, yielding a product through a controlled reaction mechanism (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction. These analyses reveal intricate details about the molecular geometry, bond lengths, angles, and the overall 3D arrangement, which are crucial for understanding the chemical reactivity and interactions of the compound (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving such compounds often exhibit specificity towards particular reactants and conditions, leading to a variety of products with potential biological or catalytic applications. The reactivity can be attributed to the functional groups present in the compound, such as the amide linkage and the isoindolinone ring system, which participate in nucleophilic and electrophilic reactions, respectively.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. For example, compounds with similar frameworks have been reported to possess distinct crystallographic parameters, indicative of their solid-state packing and intermolecular interactions (Huang Ming-zhi et al., 2005).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-14-9-11-15(12-10-14)21-18(23)8-5-13-22-19(24)16-6-3-4-7-17(16)20(22)25/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCSPSSTXXPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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